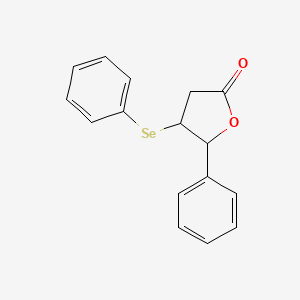
5-Phenyl-4-(phenylselanyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-4-(phenylselanyl)oxolan-2-one is an organoselenium compound that features a unique structure combining a phenyl group and a phenylselanyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(phenylselanyl)oxolan-2-one typically involves the reaction of phenylselenol with an appropriate oxolan-2-one precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylselenol, followed by the addition of the oxolan-2-one precursor. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phenylselenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(phenylselanyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted oxolan-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-4-(phenylselanyl)oxolan-2-one has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of oncology due to the unique properties of selenium-containing compounds.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(phenylselanyl)oxolan-2-one involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylselanyl)pentanoic acid: Another organoselenium compound with similar antioxidant properties.
Selenocoxib-1 and Selenocoxib-2: Selenium-containing analogs of the anti-inflammatory drug celecoxib.
Ebselen: A well-known organoselenium compound with antioxidant and neuroprotective properties.
Uniqueness
5-Phenyl-4-(phenylselanyl)oxolan-2-one is unique due to its specific structural features, which combine the stability of the oxolan-2-one ring with the reactivity of the phenylselanyl group
Properties
CAS No. |
154781-18-7 |
|---|---|
Molecular Formula |
C16H14O2Se |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-phenyl-4-phenylselanyloxolan-2-one |
InChI |
InChI=1S/C16H14O2Se/c17-15-11-14(19-13-9-5-2-6-10-13)16(18-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
InChI Key |
PMMPSMJCIWIQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















